molecular formula C11H20N2O2 B3024314 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane CAS No. 1427453-91-5

3-Boc-6-amino-3-azabicyclo[3.2.0]heptane

Cat. No. B3024314
CAS RN: 1427453-91-5
M. Wt: 212.29
InChI Key: IIZSRECJUBGQCE-UHFFFAOYSA-N
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Description

3-Boc-6-amino-3-azabicyclo[3.2.0]heptane, also known as tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate, is a chemical compound with the molecular formula C11H20N2O2 . It has a molecular weight of 212.29 .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes has been studied . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .


Molecular Structure Analysis

The molecular structure of 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane is represented by the InChI code: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3 .


Chemical Reactions Analysis

The mechanism of multicomponent reactions, especially stereoselective ones, is of special importance in organic synthesis . The mechanism of diastereoselective formation of a highly strained 3-azabicyclo[3.2.0]heptane derivative through a catalyst-free multistep reaction has been studied .

It is stored at a temperature of 2-8°C . The physical form of the compound is not specified in the search results .

Safety and Hazards

The safety information for 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane includes precautionary statements P261;P305+P351+P338 . The compound is labeled with an exclamation mark pictogram and the signal word "Warning" . A Material Safety Data Sheet (MSDS) is available for further safety information .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Boc-6-amino-3-azabicyclo[32The compound’s molecular weight (21229 ) suggests that it may have good bioavailability, as molecules under 500 Daltons typically have better absorption and distribution profiles.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane, it is known to be stable at a storage temperature of 2-8°C .

properties

IUPAC Name

tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZSRECJUBGQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-6-amino-3-azabicyclo[3.2.0]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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